molecular formula C25H50N2O4 B13776021 Bis(cyclohexyldiethylammonium) glutarate CAS No. 68239-14-5

Bis(cyclohexyldiethylammonium) glutarate

Cat. No.: B13776021
CAS No.: 68239-14-5
M. Wt: 442.7 g/mol
InChI Key: YDTAOVWOJNQMBD-UHFFFAOYSA-N
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Description

Bis(cyclohexyldiethylammonium) glutarate (CAS 68239-14-5) is an ammonium salt composed of two cyclohexyldiethylammonium cations paired with a glutarate dianion (C₅H₆O₄²⁻) . Glutarate, a C5 dicarboxylic acid, is a precursor for biopolymers like polyamide 6,5 and has roles in metabolic regulation, such as modulating pyruvate dehydrogenase complex (PDHc) activity via glutarylation in CD8+ T cells . The ammonium salt form enhances solubility and stability compared to free glutaric acid, making it suitable for industrial and biomedical applications .

Properties

CAS No.

68239-14-5

Molecular Formula

C25H50N2O4

Molecular Weight

442.7 g/mol

IUPAC Name

N,N-diethylcyclohexanamine;pentanedioic acid

InChI

InChI=1S/2C10H21N.C5H8O4/c2*1-3-11(4-2)10-8-6-5-7-9-10;6-4(7)2-1-3-5(8)9/h2*10H,3-9H2,1-2H3;1-3H2,(H,6,7)(H,8,9)

InChI Key

YDTAOVWOJNQMBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.C(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclohexyldiethylammonium) glutarate typically involves the reaction of cyclohexyldiethylamine with glutaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2 (C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{) + C}_5\text{H}_8\text{O}_4 \rightarrow \text{(C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{)}_2\text{C}_5\text{H}_8\text{O}_4 ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexyldiethylammonium) glutarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Bis(cyclohexyldiethylammonium) glutarate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bis(cyclohexyldiethylammonium) glutarate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Other Cyclohexyldiethylammonium Salts

Cyclohexyldiethylammonium salts vary by counterion, which influences their physicochemical properties:

  • Cyclohexyldiethylammonium hydrogen glutarate (CAS 68239-13-4): This monovalent salt pairs one cyclohexyldiethylammonium cation with a hydrogen glutarate anion (C₅H₇O₄⁻). Its reduced charge density compared to the bis-ammonium form may lower solubility in polar solvents .
  • Cyclohexyldiethylammonium hexadecyl sulfate (CAS 65151-49-7): The hydrophobic hexadecyl sulfate anion imparts surfactant-like properties, contrasting with the hydrophilic glutarate anion in the target compound .

Table 1: Cyclohexyldiethylammonium Salts Comparison

Compound CAS Number Anion Type Key Properties
Bis(cyclohexyldiethylammonium) glutarate 68239-14-5 Glutarate (C₅H₆O₄²⁻) High solubility, metabolic applications
Cyclohexyldiethylammonium hydrogen glutarate 68239-13-4 Hydrogen glutarate (C₅H₇O₄⁻) Moderate solubility
Cyclohexyldiethylammonium hexadecyl sulfate 65151-49-7 Hexadecyl sulfate Surfactant potential

Glutarate Esters

Glutarate esters, such as diethyl glutarate (DEG), enhance cellular uptake due to esterified ethyl groups:

  • Diethyl Glutarate (DEG) : In CD8+ T cells, DEG increases central memory T cell (TCM) populations more effectively than free glutarate, suggesting esterification improves membrane permeability .
  • Diisobutyl Glutarate and Dimethyl Glutarate : These esters exhibit lower volatility and higher hydrophobicity than DEG, making them suitable as plasticizers or solvents .

Table 2: Glutarate Esters vs. Ammonium Salt

Compound Key Feature Biological/Industrial Role Reference
This compound Ionic form, high stability Potential drug delivery or catalysis
Diethyl glutarate (DEG) Enhanced cellular uptake T cell differentiation enhancer
Diisobutyl glutarate Low volatility Plasticizer, solvent

Glutarate Cross-Linking Agents

Disuccinimidyl glutarate (DSG), a homobifunctional cross-linker with a 7.7 Å spacer arm, dimerizes proteins like KtrB by targeting lysine residues . Unlike this compound, DSG is non-ionic and designed for covalent bond formation in biochemical assays.

Table 3: Cross-Linker vs. Ammonium Salt

Compound Functionality Application
This compound Ionic interaction Stabilization, formulation
Disuccinimidyl glutarate Covalent cross-linking Protein dimerization studies

Metal-Glutarate Complexes

Bis[triphenyltin(IV)] glutarate (C₄₁H₃₆O₄Sn₂) is an organometallic compound with antitumor properties . Its tin-glutarate coordination contrasts with the ionic bonding in this compound, resulting in distinct reactivity and toxicity profiles.

Key Research Findings

  • Metabolic Modulation : Glutarate derivatives, including DEG, regulate T cell differentiation via PDHc inhibition, but the ammonium salt form may offer controlled release in therapeutic contexts .
  • Industrial Production : Fermentative glutarate production in C. glutamicum achieves titers up to 25.2 g/L, suggesting scalability for ammonium salt synthesis .
  • Structural Impact : The bis-ammonium structure enhances aqueous solubility compared to hydrophobic esters or covalent cross-linkers, broadening formulation possibilities .

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